4-amino-3-methoxybutan-1-ol
Description
Significance of Multifunctional Amino Alcohols in Chemical Research
Multifunctional amino alcohols are organic compounds that contain at least one amino group and one hydroxyl group. chemsrc.com This dual functionality makes them pivotal intermediates in a wide range of chemical transformations and applications. chemsrc.com Their ability to participate in various reactions, including nucleophilic substitutions, reductions, and cyclizations, allows for the construction of complex molecular frameworks. chemsrc.com
In the realm of medicinal chemistry, chiral amino alcohols are crucial building blocks for the synthesis of pharmaceuticals. nih.gov The specific stereochemistry of these compounds is often critical for their biological activity, as enantiomers of a drug can exhibit significantly different therapeutic effects and toxicities. acs.orgsigmaaldrich.com Many biologically active natural products and synthetic drugs contain the 1,2-amino alcohol motif. nih.gov
Furthermore, amino alcohols are extensively used as chiral ligands and auxiliaries in asymmetric catalysis. smolecule.com By coordinating to a metal center, they can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product. scientificlabs.co.uk This is of paramount importance in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. scientificlabs.co.uk
Beyond catalysis and medicine, multifunctional amino alcohols find applications in materials science, where they are used to develop polymers and surfactants with unique properties. chemsrc.com Their ability to form hydrogen bonds and engage in other intermolecular interactions makes them valuable for creating materials with specific functionalities, such as improved adhesion or thermal stability. chemsrc.com They also serve as versatile intermediates in the synthesis of a variety of other chemicals, including diamines, enamines, and cyclic amines. uni.lu
Overview of the Structural Characteristics of 4-Amino-3-methoxybutan-1-ol
This compound is a chiral, multifunctional organic molecule. Its structure consists of a four-carbon butane (B89635) backbone substituted with a primary amino group (-NH2) at position 4, a methoxy (B1213986) group (-OCH3) at position 3, and a primary hydroxyl group (-OH) at position 1. The presence of a stereocenter at the third carbon atom means that the compound can exist as two enantiomers, (S)-4-amino-3-methoxybutan-1-ol and (R)-4-amino-3-methoxybutan-1-ol.
The combination of these three functional groups imparts a unique reactivity profile to the molecule. The primary amine is a nucleophilic and basic site, capable of undergoing reactions such as alkylation, acylation, and formation of imines. The primary alcohol is also nucleophilic and can be oxidized to an aldehyde or carboxylic acid, or can undergo etherification and esterification. The methoxy group is a less reactive ether linkage, which can influence the molecule's solubility and electronic properties. The proximity of the amino and methoxy groups to the chiral center makes this compound a valuable building block for creating more complex chiral molecules.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H13NO2 |
| Molecular Weight | 119.16 g/mol |
| IUPAC Name | This compound |
| InChI Key | LHIBRNSDFBVNGT-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Predicted XlogP | -1.1 |
| Monoisotopic Mass | 119.09463 Da |
Data sourced from PubChem and other chemical suppliers. sigmaaldrich.comshachemlin.com
Historical Context of Amino Alcohol Synthesis and Utility in Complex Molecule Construction
The synthesis of amino alcohols has a rich history, evolving from classical methods to highly sophisticated modern techniques. Traditionally, enantiopure vicinal amino alcohols were often derived from the chiral pool of naturally occurring amino acids through reduction. acs.org While effective, this approach is limited to the stereochemistries and structures available from natural sources. acs.org
To overcome these limitations, significant research has been dedicated to developing asymmetric methods for the synthesis of β-amino alcohols. acs.org These approaches can be broadly categorized into two strategies: the introduction of the amino alcohol functionality onto a pre-existing carbon skeleton, and the simultaneous formation of a new carbon-carbon bond with the creation of one or two stereocenters. acs.org
A major breakthrough in the field was the development of the Sharpless asymmetric aminohydroxylation, which allows for the direct conversion of alkenes to vicinal amino alcohols with high enantioselectivity. Other important methods include the asymmetric reduction of α-amino ketones and the ring-opening of chiral epoxides with nitrogen nucleophiles. acs.org More recently, biocatalytic approaches using enzymes like transaminases have gained prominence as environmentally friendly and highly selective methods for synthesizing chiral amino alcohols.
A notable development in the synthesis of specifically structured amino alcohols is the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, which was reported in 2011. sigmaaldrich.com This synthesis was achieved through two distinct and efficient routes: asymmetric catalytic enamine hydrogenation and asymmetric catalytic reductive amination of a β-keto ester. sigmaaldrich.com Both methods utilized a Ruthenium-MeOBIPHEP catalyst to achieve high enantiomeric excess. sigmaaldrich.com This work highlights the continued progress in developing practical and scalable routes to valuable chiral building blocks like this compound.
Scope and Objectives of Research on this compound and Related Chiral Architectures
Research on this compound and related chiral architectures is primarily driven by their potential as versatile building blocks in the synthesis of more complex and valuable molecules. sigmaaldrich.com A key objective is the development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of these compounds.
A significant application area is in medicinal chemistry, where chiral amino alcohols are sought after as intermediates for the synthesis of active pharmaceutical ingredients (APIs). sigmaaldrich.com For instance, (S)-3-amino-4-methoxy-butan-1-ol has been synthesized in multigram quantities for a medicinal chemistry program, where it and its N-protected derivatives serve as starting materials for the preparation of diamines. sigmaaldrich.com The ability to construct complex chiral molecules from simpler, readily available building blocks is a cornerstone of modern drug discovery and development.
Another major focus of research is the application of these chiral amino alcohols as ligands in asymmetric catalysis. The development of new chiral ligands is crucial for expanding the toolbox of synthetic chemists and enabling the synthesis of a wider range of enantiomerically pure products. The specific stereochemistry and functional groups of this compound make it an interesting candidate for the design of new catalysts for various asymmetric transformations.
Structure
3D Structure
Properties
CAS No. |
1694576-79-8 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
4-amino-3-methoxybutan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-8-5(4-6)2-3-7/h5,7H,2-4,6H2,1H3 |
InChI Key |
LHIBRNSDFBVNGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCO)CN |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 3 Methoxybutan 1 Ol and Analogous Structures
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 4-amino-3-methoxybutan-1-ol, a 1,3-amino alcohol, suggests several strategic disconnections. A primary approach involves disconnecting the C-N bond, leading back to a corresponding ketone or a related precursor and an amine source. This strategy points to a β-keto ester as a key precursor, which already incorporates the carbon skeleton and the oxygen functionalities at positions 1 and 3. The amino group can then be introduced via reductive amination.
Another potential disconnection is at the C-O bond of the methoxy (B1213986) group, suggesting an etherification step late in the synthesis. However, a more convergent approach, and one that has been demonstrated effectively, begins with a precursor that already contains the methoxy group.
Based on a successful synthetic route, a key precursor for (S)-3-amino-4-methoxy-butan-1-ol is methyl 4-methoxy-3-oxo-butanoate . This commercially available β-keto ester provides the foundational structure, with the subsequent synthetic steps focused on the stereoselective introduction of the amino group and the reduction of the ester functionality.
Direct and Stepwise Synthetic Approaches
The synthesis of this compound can be achieved through both direct and stepwise methodologies. A particularly effective approach is a one-pot reductive amination of the β-keto ester precursor. Alternatively, a stepwise process involving the formation of an intermediate enamine followed by hydrogenation can be employed.
Reductive Amination Strategies for the Amino Group Formation
Reductive amination is a cornerstone in the synthesis of amines and is particularly well-suited for the conversion of ketones and aldehydes. acs.orgnih.govresearchgate.net This methodology involves the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. acs.orgnih.govresearchgate.net
The stereoselective synthesis of chiral amines can be achieved through catalytic enantioselective reductive amination, a powerful tool in modern organic synthesis. researchgate.net Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have proven highly effective in this transformation.
In the synthesis of (S)-3-amino-4-methoxy-butan-1-ol, a ruthenium catalyst bearing the MeOBIPHEP ligand has been successfully utilized. The direct reductive amination of methyl 4-methoxy-3-oxo-butanoate with ammonium (B1175870) acetate and hydrogen, in the presence of a Ru-MeOBIPHEP catalyst, provides the target amino alcohol with high enantioselectivity. This one-pot process is highly efficient, leading to the desired product in good yield.
| Catalyst System | Substrate | Reagents | Product | Enantiomeric Excess (ee) |
| Ru-MeOBIPHEP | Methyl 4-methoxy-3-oxo-butanoate | NH4OAc, H2 | (S)-3-amino-4-methoxy-butan-1-ol | 97-98% (initial) |
The initial enantiomeric excess can be further enhanced to ≥99% through crystallization of the product.
Hydrogenation is a fundamental technique for the reduction of various functional groups, including the imine and enamine intermediates formed during reductive amination. Transition metal-catalyzed hydrogenation is a widely used and environmentally benign method for the synthesis of optically pure chiral amines.
An alternative to the direct reductive amination is the stepwise approach involving the formation and subsequent hydrogenation of an enamine. For the synthesis of (S)-3-amino-4-methoxy-butan-1-ol, the β-keto ester precursor, methyl 4-methoxy-3-oxo-butanoate, can be reacted with ammonia to form the corresponding enamine, (Z)-3-amino-4-methoxy-but-2-enoic acid methyl ester.
This enamine can then be subjected to asymmetric catalytic hydrogenation using a Ru-MeOBIPHEP catalyst to introduce the stereogenic center. This is followed by the reduction of the ester group to afford the final amino alcohol. This stepwise process also provides high enantioselectivity, comparable to the direct reductive amination approach.
| Intermediate | Hydrogenation Catalyst | Key Transformation |
| (Z)-3-amino-4-methoxy-but-2-enoic acid methyl ester | Ru-MeOBIPHEP | Asymmetric hydrogenation of the C=C bond |
Introduction of the Methoxy Group and Alcohol Functionality
The introduction of the methoxy and alcohol groups is critical to the final structure of this compound. In the synthetic strategy commencing from methyl 4-methoxy-3-oxo-butanoate, the methoxy group is already present in the starting material. The alcohol functionality is derived from the reduction of the ester group.
While the featured synthesis of this compound does not involve a separate etherification step, it is a crucial reaction for the synthesis of analogous structures where the methoxy group is introduced onto a butanol backbone. The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org
For instance, a diol precursor could be selectively protected, followed by etherification of the free hydroxyl group with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
| Reaction | Nucleophile | Electrophile | Product |
| Williamson Ether Synthesis | Alkoxide (from an alcohol) | Alkyl halide | Ether |
Acid-catalyzed etherification is another approach, particularly for the reaction of alcohols with other alcohols or alkenes. mdpi.com For butanol derivatives, this could involve reacting the alcohol with methanol (B129727) in the presence of a strong acid catalyst. researchgate.net
Reduction of Carbonyl Precursors to the Alcohol Moiety
A key transformation in the synthesis of this compound is the formation of the primary alcohol group. This is commonly achieved through the reduction of a corresponding carbonyl precursor, such as a carboxylic acid, ester, or ketone. The choice of reducing agent and substrate is critical for achieving high yield and chemoselectivity.
A plausible and effective strategy involves the reduction of a β-amino ketone derivative. For instance, the reduction of N-protected β-amino ketones using samarium(II) iodide (SmI₂) has been shown to be a versatile method for producing 1,3-amino alcohols. nih.gov A notable feature of this method is the ability to control the diastereoselectivity of the resulting amino alcohol. The stereochemical outcome can be directed towards either the syn or anti diastereomer by selecting different nitrogen-protecting groups, which influences the chelation state of the samarium intermediate. nih.gov For example, N-acyl protected β-amino ketones tend to favor the formation of syn-1,3-amino alcohols. nih.gov
This approach could be adapted for the synthesis of this compound starting from a suitable N-protected 4-amino-3-methoxybutanoic acid or its corresponding ethyl or methyl ester. The carboxylic acid or ester functionality would be reduced to the primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (NaBH₄) with a Lewis acid.
Another relevant method is the one-pot reduction of α-alkyl-β-ketonitriles to γ-amino alcohols using a borane/dimethyl sulfide complex in the presence of cerium chloride, which favors the formation of the anti diastereomer. researchgate.net
The following table summarizes representative reduction methods applicable to the synthesis of 1,3-amino alcohol motifs.
| Precursor Type | Reducing Agent/System | Major Product Stereochemistry | Reference |
| N-Acyl β-Amino Ketone | Samarium(II) Iodide (SmI₂) | syn-1,3-Amino Alcohol | nih.gov |
| N-Aryl β-Amino Ketone | Samarium(II) Iodide (SmI₂) | anti-1,3-Amino Alcohol | nih.gov |
| α-Alkyl-β-ketonitrile | Borane/dimethyl sulfide, CeCl₃ | anti-γ-Amino Alcohol | researchgate.net |
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. While a specific MCR for this compound is not prominently documented, the principles from related syntheses can be applied.
For example, a one-pot, four-component reaction has been developed for the synthesis of 1,2-amino alcohols by assembling an amine, an aldehyde, and methanol using a titanium(III) chloride-mediated radical hydroxymethylation of the in situ formed imine. acs.org This demonstrates the feasibility of constructing amino alcohol frameworks from simple, commercially available starting materials in a single step. acs.org Adapting such a radical-based approach to generate a 1,3-amino alcohol like this compound would represent a novel and efficient synthetic route.
Enzymatic cascades have also emerged as powerful tools. A two-step enzymatic cascade can be employed for the synthesis of chiral amino-alcohols, coupling the reactions of a transketolase and a transaminase. nih.gov Such biocatalytic cascades can be performed in continuous-flow microreactors, which facilitates process optimization and intensification. nih.gov This strategy offers a green and highly selective alternative to traditional chemical synthesis.
Stereoselective Synthesis of this compound and Chiral Variants
The presence of two stereocenters in this compound (at C3 and C4, assuming the amino group is primary) means that four possible stereoisomers exist. The selective synthesis of a single isomer is crucial for applications in pharmaceuticals and as chiral building blocks. This section details methodologies to control the absolute and relative stereochemistry.
Asymmetric Catalysis in Enantioselective Transformations
Asymmetric catalysis is a powerful strategy for establishing chirality with high enantioselectivity. Various catalytic systems have been developed for the synthesis of chiral amino alcohols.
Chromium-Catalyzed Asymmetric Coupling: A recently developed method involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This strategy uses a radical polar crossover mechanism to efficiently produce β-amino alcohol compounds with adjacent chiral centers from readily available starting materials. westlake.edu.cn The reaction has been successfully scaled up, yielding products with an impressive 99% enantiomeric excess (ee). westlake.edu.cn
Copper-Catalyzed Asymmetric Synthesis: Copper-based catalytic systems are effective for synthesizing chiral γ-amino alcohols. For instance, the reaction of alkyne-functionalized oxetanes with amines under copper catalysis can generate structurally diverse chiral γ-amino alcohols that feature a tetrasubstituted tertiary stereocenter. researchgate.net
Asymmetric Transfer Hydrogenation: The asymmetric transfer hydrogenation of ketones is a well-established method for producing chiral alcohols. This technique has been applied to the reduction of α-methoxyimino-β-keto esters using Noyori-type ruthenium catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN]. acs.org This reaction proceeds with high enantioselectivity, providing access to chiral β-hydroxy-α-amino acid precursors. acs.org This method could be adapted to a precursor of this compound.
The table below presents examples of asymmetric catalytic methods for producing chiral amino alcohols.
| Catalytic System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Chromium Catalyst | Asymmetric Cross-Coupling | Aldehydes and Imines | up to 99% | westlake.edu.cn |
| Copper Catalyst | Propargylic Substitution | Alkyne-functionalized Oxetanes and Amines | Not specified | researchgate.net |
| Ruthenium Catalyst | Asymmetric Transfer Hydrogenation | α-Methoxyimino-β-keto esters | up to 99:1 er | acs.org |
Diastereoselective Control in Synthetic Pathways
Controlling the relative stereochemistry between the hydroxyl and amino groups is a central challenge in the synthesis of 1,3-amino alcohols. Diastereoselective control can be achieved through various means, including substrate control, reagent control, and the use of chiral auxiliaries.
As mentioned previously, the reduction of β-amino ketones with samarium(II) iodide allows for diastereoselective synthesis of either syn or anti 1,3-amino alcohols. The choice of the N-protecting group on the β-amino ketone substrate dictates the stereochemical outcome. N-acyl groups generally lead to the syn diastereomer, whereas N-aryl groups can favor the anti product. nih.gov This substrate-controlled approach provides a reliable method for accessing specific diastereomers of 1,3-amino alcohols.
Another strategy involves the stereoselective addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines. This method has been used to prepare δ- and ε-amino ketone derivatives with moderate diastereoselectivity, which can then be cyclized to form piperidines. mdpi.com The chiral sulfinyl group attached to the imine nitrogen directs the nucleophilic addition, thereby controlling the formation of the new stereocenter.
Enzymatic and Biocatalytic Routes for Chiral Amino Alcohol Synthesis
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes can operate under mild conditions and often exhibit exceptional levels of enantio- and regioselectivity.
Engineered amine dehydrogenases (AmDHs) have been successfully employed for the one-step synthesis of chiral amino alcohols. frontiersin.org These enzymes catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amino donor. Through protein engineering techniques like directed evolution, the activity and substrate scope of AmDHs have been significantly improved, enabling the efficient production of chiral amino alcohols with excellent enantioselectivity (>99% ee) on a preparative scale. frontiersin.org
Enzymatic cascade reactions provide another powerful biocatalytic approach. The synthesis of (2S,3R)-2-amino-1,3,4-butanetriol, a complex chiral amino alcohol, has been achieved by coupling a transketolase and a transaminase-catalyzed reaction. nih.gov This multi-enzyme system allows for the construction of the target molecule from simple, achiral starting materials. nih.gov Such biocatalytic routes are highly attractive for industrial applications due to their sustainability and high selectivity. nih.gov
Process Intensification and Scalability Considerations in Laboratory Synthesis
Transitioning a synthetic route from laboratory discovery to a larger scale requires careful consideration of process intensification and scalability. The goal is to develop processes that are more efficient, safer, cost-effective, and environmentally friendly.
For biocatalytic processes, the use of continuous-flow microreactors is a key strategy for process intensification. nih.gov Microreactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. This technology has been applied to the enzymatic synthesis of chiral amino-alcohols, demonstrating its potential for rapid process development and optimization. nih.gov
In chemical synthesis, scalability has been demonstrated for modern catalytic methods. For example, the chromium-catalyzed asymmetric synthesis of β-amino alcohols was successfully performed on a larger scale, with the desired product easily purified through recrystallization. westlake.edu.cn
Furthermore, process optimization is critical for making the synthesis of chiral amines economically viable. nih.gov This includes strategies such as enzyme immobilization, cofactor regeneration systems, and the development of robust engineered enzymes that can withstand industrial process conditions. nih.gov Techno-economic assessments can guide research and development efforts to ensure that the resulting biocatalytic process is commercially feasible. nih.gov
Chemical Reactivity Profiles and Transformation Pathways of 4 Amino 3 Methoxybutan 1 Ol
Reactivity of the Primary Amine Functionality
The primary amine group (-NH₂) in 4-amino-3-methoxybutan-1-ol is a key site of nucleophilic reactivity due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in a variety of bond-forming reactions.
Acylation and Alkylation Reactions for Nitrogen Protection and Derivatization
The nucleophilic nature of the primary amine makes it susceptible to acylation and alkylation, reactions commonly employed for nitrogen protection or to introduce new functional groups.
Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the primary amine undergoes nucleophilic acyl substitution to form amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetic anhydride (B1165640) would yield N-(4-hydroxy-3-methoxybutyl)acetamide. Under acidic conditions, the amino group is protonated, which prevents N-acylation and can allow for selective O-acylation of the hydroxyl group. nih.gov
Alkylation: The primary amine can also be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as well as the formation of a quaternary ammonium (B1175870) salt. The initial alkylation yields a secondary amine, which can then compete with the primary amine for the alkylating agent. To achieve selective mono-alkylation, reductive amination is often a more effective strategy.
| Reaction Type | Reagent Example | Product Type | Key Considerations |
| Acylation | Acetic Anhydride | Amide | Base is often used to neutralize acid byproduct. |
| Alkylation | Methyl Iodide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Often leads to a mixture of products. |
Condensation Reactions with Carbonyl Compounds
Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.
Transformations Involving the Primary Alcohol Group
The primary alcohol (-CH₂OH) functionality in this compound is a versatile site for various transformations, including oxidation, esterification, and etherification.
Oxidation Reactions and Mechanistic Insights
The oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Mild Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) are used to selectively oxidize primary alcohols to aldehydes. The absence of water is crucial to prevent over-oxidation to the carboxylic acid.
Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from chromium trioxide and sulfuric acid), will oxidize the primary alcohol directly to a carboxylic acid.
The mechanism of these oxidations generally involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group.
| Oxidizing Agent | Product | Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous solvent (e.g., CH₂Cl₂) |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Acidic or basic solution |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Acidic solution |
Esterification and Etherification of the Hydroxyl Functionality
Esterification: The primary alcohol can react with carboxylic acids in the presence of an acid catalyst, such as concentrated sulfuric acid, to form esters. This reversible reaction is known as the Fischer esterification. organic-chemistry.orgmasterorganicchemistry.comyoutube.comresearchgate.netbond.edu.au The equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. Esters can also be formed by reacting the alcohol with more reactive carboxylic acid derivatives like acid chlorides or anhydrides.
Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide ion, followed by its reaction with an alkyl halide. Due to the presence of the basic amine group in this compound, care must be taken with the choice of base to selectively deprotonate the alcohol. Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, though this is less controlled.
Participation of the Ether Linkage in Reaction Dynamics
The methoxy (B1213986) group (-OCH₃) in this compound is an ether linkage. Ethers are generally unreactive towards many reagents. However, under forcing conditions, the C-O bond of the ether can be cleaved.
Acidic Cleavage: The most common reaction of ethers is cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent carbon atoms. The cleavage of the methyl ether in this compound would likely proceed via an Sₙ2 mechanism, yielding methanol (B129727) and the corresponding diol, or further reaction to an alkyl halide, depending on the reaction conditions.
Intramolecular Cyclization and Rearrangement Pathways of this compound
The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, allows for intramolecular reactions, leading to the formation of heterocyclic structures. The spatial arrangement of these functional groups favors the formation of a five-membered ring, a thermodynamically stable structure in organic chemistry.
The primary intramolecular transformation of this compound is its cyclization to form 3-methoxypyrrolidine (B1366375). This reaction is a classic example of an intramolecular nucleophilic substitution, where the amino group acts as the nucleophile and the hydroxyl group, after activation, serves as the leaving group. The reaction can be catalyzed by either acid or base, or it can be promoted by catalysts, with the specific conditions influencing the reaction mechanism and efficiency. researchgate.neted.ac.uk
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. Subsequently, the lone pair of electrons on the nitrogen atom of the amino group attacks the carbon atom bearing the activated hydroxyl group, leading to the formation of a cyclic ammonium salt, which upon deprotonation yields 3-methoxypyrrolidine. The general mechanism for the acid-promoted cyclodehydration of amino alcohols has been described as a convenient protocol for the formation of azaheterocycles. rsc.org
Alternatively, the cyclization can be achieved under basic conditions or through catalytic methods that facilitate the activation of the hydroxyl group. For instance, conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, would facilitate the intramolecular nucleophilic attack by the amine. Research on the cyclization of n-amino-alcohols has shown that catalysts can selectively promote the formation of cyclic amines. researchgate.netrsc.org For instance, ruthenium-based catalysts have been employed for the efficient cyclization of amino-alcohols. rsc.orgrsc.org While a mixture of the cyclic amine and the corresponding lactam can sometimes be formed, the addition of water can favor the production of the cyclic amine. ed.ac.uk
The presence of the methoxy group at the 3-position can influence the rate and regioselectivity of the cyclization through electronic and steric effects. The electron-donating nature of the methoxy group might slightly decrease the electrophilicity of the carbon atom at the 4-position, but this effect is generally not significant enough to prevent the highly favored 5-exo-tet cyclization. The methoxy group's position is not expected to sterically hinder the formation of the five-membered ring.
It is important to note that while the formation of 3-methoxypyrrolidine is the most probable outcome, other rearrangement pathways could potentially occur, especially under conditions that favor the formation of carbocation intermediates. For instance, under strong acidic conditions, a Wagner-Meerwein rearrangement could theoretically occur if a carbocation were to form at the C-1 position, although this is less likely for a primary alcohol unless a 1,2-hydride shift occurs. mychemblog.comwikipedia.orgyoutube.com However, the intramolecular cyclization is generally a much more favorable pathway for γ-amino alcohols. The neighboring group participation of the amino group significantly accelerates the cyclization, making it the predominant reaction pathway. spcmc.ac.inwikipedia.orgdalalinstitute.comvedantu.com
The following table summarizes the expected intramolecular cyclization of this compound:
| Reactant | Product | Reaction Type | Probable Conditions |
| This compound | 3-Methoxypyrrolidine | Intramolecular Nucleophilic Substitution (Cyclization) | Acid catalysis (e.g., H₂SO₄), Base catalysis, or transition metal catalysis (e.g., Ru-based catalysts) |
Detailed research into the cyclization of various amino alcohols has provided insights into the reaction kinetics and the influence of different catalysts and reaction conditions.
Lack of Specific Research Data Precludes Detailed Article on Applications of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific, publicly available research on the chemical compound this compound to generate a detailed article according to the requested outline. While the outlined applications—such as its use as a chiral building block, in ligand design, and as a synthetic intermediate—are established fields of study for many amino alcohols, specific studies detailing these roles for this compound are not readily accessible.
The concepts outlined in the user's request are fundamental in advanced organic synthesis. Chiral amino alcohols are widely recognized as valuable synthons. Their stereogenic centers are crucial for building complex molecules with specific three-dimensional arrangements, a critical aspect in pharmaceutical and materials science. They are often employed as precursors to nitrogen-containing heterocyclic compounds, and their inherent chirality makes them candidates for the development of chiral auxiliaries, which guide the stereochemical outcome of chemical reactions.
Furthermore, the presence of both amino (-NH2) and hydroxyl (-OH) groups makes molecules like this compound potential bidentate ligands in coordination chemistry, capable of binding to metal centers. As intermediates, such compounds can be chemically modified to produce a variety of other valuable molecules, including diamines, through standard synthetic transformations.
However, the scientific literature retrieved does not provide specific examples, research findings, or data tables concerning this compound for the following requested topics:
Precursor in the Synthesis of N-Heterocyclic Compounds: No specific studies were found detailing the cyclization of this compound to form particular N-heterocyclic systems.
Role in Asymmetric Synthesis and Chiral Auxiliary Development: There is no available research demonstrating the use of this specific compound as a chiral auxiliary to control the stereoselectivity of reactions.
Ligand Design and Coordination Chemistry: Information on the synthesis of coordination complexes using this compound as a ligand is absent from the surveyed literature.
Intermediate in the Preparation of Diverse Organic Compounds: While the potential exists, no specific, documented synthetic routes starting from this compound to produce other compounds like diamines were identified.
Advanced Analytical Methodologies for Research on 4 Amino 3 Methoxybutan 1 Ol
Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. For a molecule with a stereocenter like 4-amino-3-methoxybutan-1-ol, advanced spectroscopic methods are crucial for unambiguous structural and stereochemical assignment.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure and stereochemistry of organic molecules. While standard one-dimensional ¹H and ¹³C NMR spectra confirm the molecular skeleton and the presence of functional groups, advanced 2D NMR techniques are required to assign the relative stereochemistry of the chiral center at the C3 position.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the spatial proximity of protons. By observing correlations between the proton on the stereocenter (H3) and protons on adjacent carbons, the relative orientation of the amino and methoxy (B1213986) groups can be inferred. Furthermore, coupling constants (J-values) derived from high-resolution ¹H NMR spectra can provide conformational information.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: This table represents predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 (-CH₂OH) | ~3.6 - 3.8 | ~60-65 |
| C2 (-CH₂) | ~1.6 - 1.8 | ~35-40 |
| C3 (-CHOCH₃) | ~3.3 - 3.5 | ~80-85 |
| C4 (-CH₂NH₂) | ~2.8 - 3.0 | ~45-50 |
| -OCH₃ | ~3.3 | ~55-60 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for monitoring reaction mechanisms by tracking changes in functional groups. For reactions involving this compound, these techniques can follow the appearance or disappearance of characteristic vibrational bands.
O-H Stretch: A broad band around 3300-3400 cm⁻¹ indicates the presence of the primary alcohol.
N-H Stretch: Two sharp peaks around 3300-3370 cm⁻¹ are characteristic of the primary amine.
C-O Stretch: Strong absorptions in the 1050-1150 cm⁻¹ region correspond to the alcohol and ether linkages.
N-H Bend: A band around 1600 cm⁻¹ is typical for the scissoring vibration of the primary amine.
By monitoring the intensity of these bands over the course of a reaction, researchers can gain insight into the conversion of reactants to products. Electronic spectroscopy (UV-Visible) is less informative for the structural elucidation of this compound itself, as it lacks a significant chromophore. However, it can be used in mechanistic studies if a reactant or a derivatized form of the molecule possesses a UV-active group.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is essential for separating components of a mixture, making it invaluable for assessing the purity of this compound and monitoring the progress of its synthesis.
Since this compound is a chiral compound, determining its enantiomeric purity is critical, especially in contexts where stereochemistry influences biological activity or material properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. windows.net
This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. windows.net Polysaccharide-based CSPs are widely used for their broad enantioselective capabilities. windows.net The differential interaction results in different retention times for the (R)- and (S)-enantiomers, allowing for their quantification. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is calculated from the relative peak areas in the chromatogram. In the synthesis of related chiral amino alcohols, achieving high enantiomeric excess (e.g., >99% ee) is a key objective, and chiral chromatography is the primary tool for verifying this outcome. acs.org
Table 2: Illustrative Chiral HPLC Data for Enantiomeric Excess (ee) Calculation
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-4-amino-3-methoxybutan-1-ol | 8.5 | 1,500 |
| (S)-4-amino-3-methoxybutan-1-ol | 10.2 | 98,500 |
| Calculation | ee (%) = [ (98,500 - 1,500) / (98,500 + 1,500) ] * 100 = 97% |
Mass Spectrometry for Elucidating Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of products and identifying transient intermediates formed during a chemical reaction. nih.gov
For a polar and thermally labile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred. ESI-MS allows for the direct analysis of reaction mixtures, detecting charged intermediates or easily protonated species. nih.gov The amino group in this compound makes it readily detectable in positive ion mode as the protonated molecule [M+H]⁺. nih.gov Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful method for separating reaction components and identifying them by their mass, enabling detailed monitoring of reaction pathways and byproduct formation.
Table 3: Predicted Mass Spectrometry Data for this compound (C₅H₁₃NO₂) uni.lu Molecular Weight: 119.16 g/mol
| Adduct Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₅H₁₄NO₂⁺ | 120.10 |
| [M+Na]⁺ | C₅H₁₃NNaO₂⁺ | 142.08 |
| [M+K]⁺ | C₅H₁₃KNO₂⁺ | 158.06 |
Theoretical and Computational Chemistry Studies on 4 Amino 3 Methoxybutan 1 Ol
Quantum Chemical Calculations for Conformational Analysis and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. For 4-amino-3-methoxybutan-1-ol, these calculations can predict the most stable three-dimensional arrangements of the atoms (conformers) and the energy differences between them.
The conformational landscape of this compound is determined by the rotation around its single bonds. Different rotational isomers (rotamers) will have varying energies due to factors like steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. Methods like Density Functional Theory (DFT) or ab initio calculations can be employed to perform a systematic conformational search. By calculating the energy of each possible conformation, a potential energy surface can be mapped out, identifying the global minimum and other low-energy local minima.
Illustrative Data: Relative Energies of Hypothetical Conformers
Below is a hypothetical data table illustrating the kind of results obtained from such a study. The energies are relative to the most stable conformer (Conformer A).
| Conformer | Dihedral Angle (°): C1-C2-C3-C4 | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | 60 (gauche) | 0.00 | Intramolecular H-bond (OH...NH2) |
| B | 180 (anti) | 1.5 | Steric repulsion between methoxy (B1213986) and amino groups |
| C | -60 (gauche) | 2.1 | Dipole-dipole repulsion |
Note: This data is illustrative and does not represent experimentally verified results for this compound.
These energetic calculations are crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule's shape influences its chemical and biological activity.
Molecular Dynamics Simulations to Investigate Solvent Effects and Reactivity
While quantum chemical calculations are often performed in a vacuum (in vacuo), the behavior of a molecule in a real-world setting is significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules in solution. nih.gov
In an MD simulation, the atoms of the solute (this compound) and the surrounding solvent molecules are treated as classical particles. Their movements are simulated over time by solving Newton's equations of motion. This allows for the exploration of how the solvent affects the conformational equilibrium and the accessibility of different functional groups. For instance, in a polar solvent like water, the amino and hydroxyl groups of this compound will form hydrogen bonds with water molecules, which can stabilize certain conformations over others.
MD simulations can also provide insights into the molecule's reactivity by analyzing the radial distribution functions of solvent molecules around reactive sites. This can reveal how the solvent shell might facilitate or hinder a particular reaction.
Mechanistic Probing of Key Transformations via Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic transformations. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the associated activation energies.
For example, a key transformation could be the intramolecular cyclization of this compound to form a substituted oxetane (B1205548) or pyrrolidine, depending on the reaction conditions. Quantum chemical methods can be used to calculate the energy profile of such a reaction.
Illustrative Data: Hypothetical Reaction Energy Profile
The following table provides a hypothetical energy profile for a proposed reaction pathway.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound) | 0 |
| Transition State 1 | +25 |
| Intermediate | +5 |
| Transition State 2 | +30 |
| Products | -10 |
Note: This data is illustrative and does not represent experimentally verified results for this compound.
Such computational studies can help to rationalize experimental observations and predict the feasibility of different reaction pathways, guiding the design of new synthetic routes.
Structure-Reactivity Relationship Studies and Predictive Modeling
By systematically modifying the structure of this compound in silico and calculating various molecular descriptors, it is possible to establish structure-reactivity relationships. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and thermodynamic properties (e.g., heats of formation).
Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating these computed descriptors with experimentally observed activities or reactivities. These models can then be used to predict the properties of new, unsynthesized derivatives of this compound. This predictive capability is highly valuable in fields like drug discovery and materials science, as it can significantly reduce the time and cost associated with experimental screening. For example, by modeling analogs with different substituents, one could predict how these changes would affect the molecule's binding affinity to a particular biological target.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for 4-amino-3-methoxybutan-1-ol often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research is increasingly directed towards the development of novel and more sustainable synthetic routes that are not only environmentally benign but also economically viable.
One promising approach involves the use of bio-catalysis. The enzymatic synthesis of chiral amino alcohols offers several advantages, including high enantioselectivity, mild reaction conditions, and the use of renewable resources. mdpi.comnih.gov Researchers are exploring the use of engineered enzymes, such as transaminases and dehydrogenases, to produce chiral amino alcohols like this compound from simple, readily available starting materials. frontiersin.orgnih.gov
Another area of active investigation is the development of greener chemical methods. This includes the use of environmentally friendly solvents, catalysts derived from renewable sources, and processes that minimize energy consumption. nih.gov For instance, research into catalysts developed from fruit waste for the synthesis of β-amino alcohols showcases a move towards more sustainable chemical manufacturing. nih.gov The principles of green chemistry are being applied to devise synthetic pathways that have a lower environmental impact throughout the product lifecycle.
Exploration of New Catalytic Systems for Enantioselective Production
The stereochemistry of this compound is crucial for its application in pharmaceuticals. Therefore, the development of highly efficient and enantioselective catalytic systems is a primary focus of current research. The asymmetric synthesis of (S)-3-amino-4-methoxybutan-1-ol has been successfully achieved using ruthenium-based catalysts with chiral phosphine ligands, such as MeOBIPHEP. acs.org These catalysts have demonstrated high enantioselectivity in both asymmetric enamine hydrogenation and reductive amination of a β-keto ester precursor. acs.org
Future research in this area will likely concentrate on several key aspects:
Discovery of Novel Catalysts: The exploration of new transition metal catalysts (e.g., iridium, rhodium) and organocatalysts is expected to yield even more active and selective systems. google.com The goal is to find catalysts that can operate under milder conditions and with lower catalyst loadings, thereby reducing costs and environmental impact.
Ligand Design and Optimization: The performance of a metal-based catalyst is heavily influenced by the structure of its ligand. The design and synthesis of new chiral ligands with improved steric and electronic properties will continue to be a major driver of innovation in enantioselective catalysis.
A summary of a reported catalytic system for the asymmetric synthesis of (S)-4-amino-3-methoxybutan-1-ol is presented in the table below.
| Catalyst System | Precursor | Reaction Type | Enantiomeric Excess (ee) | Overall Yield | Reference |
| Ru-MeOBIPHEP | Methyl 4-methoxy-3-oxobutanoate | Asymmetric Reductive Amination | ≥99% | 45% | acs.org |
| Ru-MeOBIPHEP | (Z)-3-Amino-4-methoxy-but-2-enoic acid methyl ester | Asymmetric Enamine Hydrogenation | ≥99% | 40% | acs.org |
Diversification of Chemical Transformations and Derivatization
While the primary focus has been on the synthesis of the core this compound structure, future research will likely explore the diversification of its chemical transformations and the synthesis of novel derivatives. This will expand its utility as a versatile building block in drug discovery and materials science.
The amino and hydroxyl functional groups of this compound provide reactive handles for a wide range of chemical modifications. Potential areas of exploration include:
N-Functionalization: The amino group can be readily alkylated, acylated, or arylated to introduce diverse substituents. This can be used to modulate the compound's biological activity or to attach it to other molecules of interest.
O-Functionalization: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to ethers, esters, or other functional groups. These transformations open up new avenues for creating a library of derivatives with varied properties.
Cyclization Reactions: The bifunctional nature of this compound makes it an ideal precursor for the synthesis of heterocyclic compounds, such as substituted piperidines and morpholines, which are common motifs in pharmaceuticals.
The development of efficient and selective methods for these derivatization reactions will be crucial for unlocking the full potential of this compound as a versatile synthetic intermediate.
Integration with Flow Chemistry and Automated Synthesis Platforms
The fine chemical and pharmaceutical industries are increasingly adopting continuous manufacturing processes based on flow chemistry. acs.org This technology offers numerous advantages over traditional batch synthesis, including improved safety, better process control, higher yields, and the potential for automation. acs.orggoogle.com
The synthesis of this compound is well-suited for adaptation to a flow process. Key reaction steps, such as hydrogenation and amination, can often be performed more efficiently and safely in a continuous flow reactor. google.com Future research will focus on developing integrated, multi-step flow syntheses of this compound, potentially starting from simple and inexpensive raw materials.
Furthermore, the integration of flow chemistry with automated synthesis platforms, controlled by sophisticated software, can enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. acs.org This approach can significantly accelerate the development of new and improved methods for producing this compound and its derivatives.
Advanced Characterization Techniques for In-situ Reaction Monitoring
To optimize and control the synthesis of this compound, particularly in continuous flow processes, real-time monitoring of reaction progress is essential. Advanced analytical techniques that allow for in-situ reaction monitoring are becoming increasingly important in modern process development. mt.com
Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors to provide continuous data on the concentration of reactants, intermediates, and products. spectroscopyonline.com This information allows for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to improved yields, selectivity, and process robustness. mt.com
Mass spectrometry is another powerful tool for in-situ reaction monitoring, capable of detecting and identifying transient intermediates, thus providing valuable mechanistic insights. nih.gov The application of these advanced characterization techniques will be instrumental in developing a deeper understanding of the reaction mechanisms involved in the synthesis of this compound and in enabling the development of highly efficient and controlled manufacturing processes.
Q & A
Basic: What are the optimal synthetic routes for 4-amino-3-methoxybutan-1-ol, considering its amino and methoxy functional groups?
Methodological Answer:
The synthesis of this compound requires careful selection of protecting groups and reaction conditions to avoid undesired side reactions. A viable approach involves:
- Step 1: Introducing the methoxy group via nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base (e.g., NaH) on a precursor with a hydroxyl group at position 3.
- Step 2: Protecting the primary alcohol (position 1) with a tert-butyldimethylsilyl (TBDMS) group to prevent oxidation during subsequent steps.
- Step 3: Introducing the amino group at position 4 through reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonia (NH₃) in methanol.
- Step 4: Deprotecting the TBDMS group with tetrabutylammonium fluoride (TBAF).
Key Considerations: Use anhydrous conditions for steps involving NaH or LiAlH₄ to avoid hydrolysis. Monitor reaction progress via TLC or HPLC .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Essential for confirming the positions of the amino (-NH₂) and methoxy (-OCH₃) groups. The methoxy proton typically appears as a singlet at ~3.3 ppm, while the amino group may show broad peaks unless derivatized.
- FTIR: Identifies functional groups via characteristic stretches: O-H (~3300 cm⁻¹), N-H (~3350 cm⁻¹), and C-O (~1100 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight (C₅H₁₃NO₂; calc. 119.095 g/mol) and fragmentation patterns.
Note: For ambiguous signals, 2D NMR (e.g., COSY, HSQC) resolves coupling interactions between adjacent protons .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the hydroxyl oxygen at position 1 may exhibit higher electrophilicity due to hydrogen bonding.
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.
- Docking Studies: Predict binding affinities to enzymes (e.g., oxidoreductases) by modeling interactions between the amino group and catalytic residues.
Tools: Gaussian 16 or ORCA for DFT; AutoDock Vina for docking .
Advanced: How should researchers resolve conflicting data on the biological activity of this compound?
Methodological Answer:
- Comparative Assays: Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency.
- Dose-Response Analysis: Determine EC₅₀/IC₅₀ values to quantify potency discrepancies.
- Orthogonal Validation: Use techniques like SPR (surface plasmon resonance) to confirm receptor binding independently of fluorescence-based assays.
Example: If one study reports cytotoxicity at 10 µM but another does not, evaluate purity (HPLC >98%) and solvent effects (e.g., DMSO concentration) .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Oxidation of Alcohols: The primary alcohol (position 1) may oxidize to a ketone if exposed to CrO₃ or KMnO₄. Mitigate by using milder oxidizing agents (e.g., TEMPO/NaOCl) or protecting the hydroxyl group.
- Over-Alkylation of Amines: Excess methyl iodide can lead to quaternary ammonium salts. Control stoichiometry and monitor pH to favor mono-alkylation.
Workaround: Employ scavengers (e.g., thiophenol) to quench excess alkylating agents .
Advanced: How does stereochemistry influence this compound’s interaction with biological targets?
Methodological Answer:
- Enantiomeric Resolution: Use chiral HPLC (e.g., Chiralpak IC column) to separate R/S enantiomers.
- X-ray Crystallography: Determine the absolute configuration of the active enantiomer bound to a target protein (e.g., GPCRs).
Case Study: If the R-enantiomer shows higher affinity for a receptor, synthesize it selectively via asymmetric catalysis (e.g., Jacobsen’s catalyst) .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture Sensitivity: Store under inert gas (Ar/N₂) in a desiccator to prevent hydrolysis of the methoxy group.
- Light Sensitivity: Protect from UV exposure using amber glass vials.
- Temperature: Long-term storage at -20°C in sealed vials prevents decomposition.
Validation: Periodically check purity via NMR or HPLC .
Advanced: How to design SAR studies to optimize pharmacological profiles of derivatives?
Methodological Answer:
- Systematic Substitution: Replace the methoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₂CH₃) groups to modulate logP and solubility.
- In Vitro Assays: Test derivatives for ADMET properties (e.g., hepatic microsome stability, CYP inhibition).
- QSAR Modeling: Use partial least squares (PLS) regression to correlate structural descriptors (e.g., molar refractivity) with activity.
Example: A -CF₃ substitution at position 3 may enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
